4-Acetylphenyl cyclohexyl ethylphosphonate
CAS No.: 918660-77-2
Cat. No.: VC16911409
Molecular Formula: C16H23O4P
Molecular Weight: 310.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918660-77-2 |
|---|---|
| Molecular Formula | C16H23O4P |
| Molecular Weight | 310.32 g/mol |
| IUPAC Name | 1-[4-[cyclohexyloxy(ethyl)phosphoryl]oxyphenyl]ethanone |
| Standard InChI | InChI=1S/C16H23O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h9-12,15H,3-8H2,1-2H3 |
| Standard InChI Key | QQGKNFIFTCWJRE-UHFFFAOYSA-N |
| Canonical SMILES | CCP(=O)(OC1CCCCC1)OC2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
4-Acetylphenyl cyclohexyl ethylphosphonate has the molecular formula C₁₇H₂₅O₄P and a molecular weight of 311.14 g/mol . The phosphonate group (-PO₃) serves as the central scaffold, with substituents including a 4-acetylphenyl aromatic system, a cyclohexyl ring, and an ethyl chain.
Structural Elucidation
The compound’s structure has been confirmed through spectroscopic techniques:
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¹H NMR (ppm): 7.98 (2H, d, J = 9.0 Hz, aromatic protons), 7.30 (2H, d, J = 9.0 Hz, aromatic protons), 4.55 (1H, m, cyclohexyl methine), 2.60 (3H, s, acetyl methyl), and 1.20–2.02 (16H, m, cyclohexyl and ethyl protons) .
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³¹P NMR (ppm): 34.0, indicative of the phosphonate group’s electronic environment .
The cyclohexyl group adopts a chair conformation, while the acetylphenyl moiety contributes to the compound’s planar geometry, enhancing its stability in aqueous solutions .
Synthesis and Purification
Synthetic Pathway
The synthesis involves a two-step reaction:
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Formation of ethylphosphonic dichloride: Ethylphosphonic dichloride (Cl₂PO-OCH₂CH₃) is prepared by reacting phosphorus trichloride with ethanol under controlled conditions .
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Nucleophilic substitution: Ethylphosphonic dichloride reacts with cyclohexanol in the presence of triethylamine to yield 4-acetylphenyl cyclohexyl ethylphosphonate :
The reaction proceeds at room temperature for 24–48 hours, followed by filtration to remove triethylammonium chloride .
Purification and Yield
Crude product is purified via silica gel column chromatography using a hexane-ethyl acetate (1:2 v/v) eluent. The reported yield ranges from 20% to 85%, depending on reaction conditions .
Physicochemical Properties
Spectral Data
Key spectral features include:
Solubility and Stability
The compound is soluble in organic solvents like ethyl acetate and dichloromethane but exhibits limited solubility in water. Stability studies indicate no decomposition under ambient conditions for up to six months .
Applications in Enzymatic Studies
Substrate for Phosphotriesterase Mutants
4-Acetylphenyl cyclohexyl ethylphosphonate serves as a substrate for bacterial phosphotriesterase mutants, enabling researchers to probe stereoselective hydrolysis mechanisms . In kinetic assays, its hydrolysis is monitored spectrophotometrically at 294 nm (ε = 7,710 M⁻¹ cm⁻¹), reflecting the release of 4-acetylphenol .
Role in Enzyme-Ligand Interactions
The compound’s bulky cyclohexyl group creates steric hindrance, reducing catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) compared to smaller substrates like 4-acetylphenyl ethyl phenylphosphonate . This property makes it a valuable tool for studying enzyme active-site flexibility.
Research Significance and Future Directions
Insights into Enzyme Engineering
Studies using this phosphonate have revealed that mutations at residues distant from the active site (e.g., H254R) enhance catalytic activity toward bulkier substrates, informing protein engineering strategies .
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